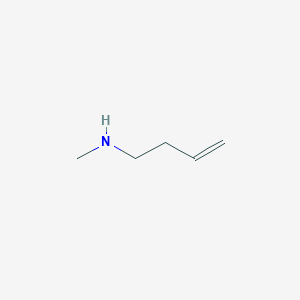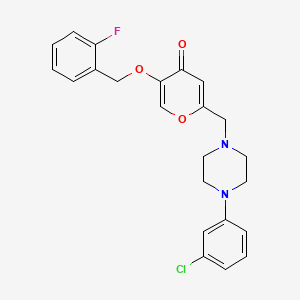![molecular formula C14H11BrFNOS B2493309 N-(2-bromophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide CAS No. 328287-37-2](/img/structure/B2493309.png)
N-(2-bromophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds often involves multiple steps, including nucleophilic substitution reactions, amidation processes, and the use of organometallic reagents. For instance, compounds with similar functional groups have been synthesized through one-step preparations involving nucleophilic exchange on corresponding phenyl-trimethylammonium salts, demonstrating the potential synthesis pathways for N-(2-bromophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide (Gail & Coenen, 1994).
Molecular Structure Analysis
Quantum chemical insights into similar molecules have revealed intricate details about their equilibrium geometry, vibrational assignments, and intermolecular interactions, such as hydrogen bonding, based on density functional theory (DFT) calculations (Mary et al., 2020). These analyses provide a foundational understanding of the molecular structure of this compound.
Chemical Reactions and Properties
Related research on similar sulfanyl acetamides involves studying their reactivity in various chemical reactions, including their potential as intermediates in the synthesis of heterocyclic compounds. These studies highlight the versatility and reactivity of sulfanyl acetamide derivatives, suggesting similar properties for this compound (Gouda, 2014).
Physical Properties Analysis
The physical properties of chemical compounds, including melting points, solubility, and thermal stability, are critical for understanding their behavior in various conditions. While specific data on this compound is scarce, studies on related compounds provide insights into their thermal and solubility characteristics, which can be inferred for the compound (Lahtinen et al., 2014).
Chemical Properties Analysis
Investigations into the chemical properties of similar acetamide derivatives have explored their reactivity, potential for forming hydrogen bonds, and conformations. These studies provide a basis for understanding the chemical behavior of this compound, including its potential interactions and stability under various chemical conditions (Ishmaeva et al., 2015).
科学的研究の応用
Quantum Chemical Insight and Molecular Docking
- The molecule 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide, a derivative of N-(2-bromophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide, has been synthesized and characterized. It showed potential as an antiviral active molecule, particularly against SARS-CoV-2, as investigated through molecular docking studies (Mary et al., 2020).
Potential Pesticides
- Derivatives of N-aryl-2,4-dichlorophenoxyacetamide, including a compound closely related to this compound, have been characterized and proposed as potential pesticides (Olszewska et al., 2008).
Antimicrobial Activity
- Sulfide and sulfone derivatives of 4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine/acetamide have been synthesized, showing antimicrobial activity against various bacteria and fungi. This research highlights the antimicrobial potential of compounds structurally related to this compound (Badiger et al., 2013).
Immunomodulatory Effects
- N-(4-[(4-fluorophenyl)sulfonyl]phenyl)acetamide, a compound similar to this compound, has been found to possess immunorestorative properties, particularly in enhancing cytolytic T-lymphocyte response and potentially aiding in immune response against tumors (Wang et al., 1988).
Vibrational Spectroscopic Analysis
- The antiviral active molecule N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl]acetamide, structurally related to this compound, has been characterized using vibrational spectroscopy and quantum computational approaches (Mary et al., 2022).
Synthesis and Characterization for Biological Screening
- N-substituted derivatives of 5-benzyl-1, 3, 4-oxadiazole-2yl-2"-sulfanyl acetamide, a derivative of the this compound, have been synthesized and screened for activity against enzymes like butyrylcholinesterase and acetylcholinesterase (Siddiqui et al., 2013).
Immunomodulating Effects on Tumor Growth
- A study on the compound N-[4-[(4-fluorophenyl)sulfonyl]phenyl] acetamide, related to this compound, demonstrated its potential in modifying lymphoid cell reactivity affected by tumor growth, suggesting its role in cancer immunotherapy (Wang et al., 2004).
特性
IUPAC Name |
N-(2-bromophenyl)-2-(4-fluorophenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrFNOS/c15-12-3-1-2-4-13(12)17-14(18)9-19-11-7-5-10(16)6-8-11/h1-8H,9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZVRJIYLOAFTCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=CC=C(C=C2)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrFNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2493229.png)
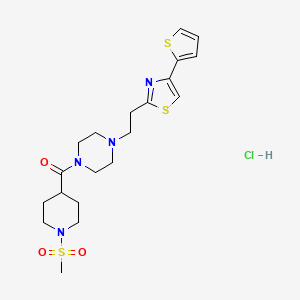
![(4-Methylthiadiazol-5-yl)-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2493232.png)
![2-Methoxyethyl 5-[(3-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2493234.png)


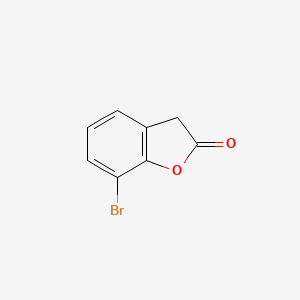
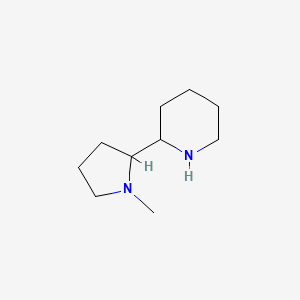
![(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-2-phenylquinoline-4-carboxamide](/img/structure/B2493243.png)
![4-butoxy-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2493244.png)
